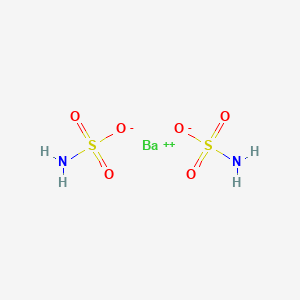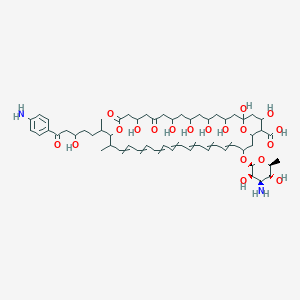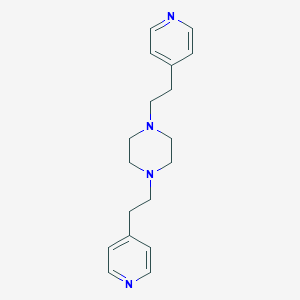![molecular formula C8H14N4 B081163 {[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine CAS No. 10584-43-7](/img/structure/B81163.png)
{[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine is a hydrazine derivative with the molecular formula C8H14N4.
Vorbereitungsmethoden
The synthesis of {[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine can be achieved through a multi-step process. The initial step involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-(hydrazinylmethyl)benzaldehyde. This intermediate is then reacted with benzyl bromide to yield this compound . The purity and yield of the final product can be improved through purification techniques such as recrystallization and column chromatography .
Analyse Chemischer Reaktionen
{[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
{[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine has been widely used in scientific research, particularly in the field of medicinal chemistry. Some of its notable applications include:
Anti-cancer Agent: Studies have demonstrated its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Anti-inflammatory Agent: It has shown promising results in animal models as an anti-inflammatory agent.
Antimicrobial Properties: The compound has exhibited antimicrobial properties, suggesting its potential use in developing new antibiotics.
Wirkmechanismus
The mechanism of action of {[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine is not fully understood. it is believed to involve the inhibition of various enzymes and signaling pathways. For instance, it can inhibit the activity of topoisomerase II, an enzyme essential for DNA replication and cell division. Additionally, it has been shown to inhibit the activity of various kinases, which play critical roles in cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
{[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine can be compared with other hydrazine derivatives, such as:
- [4-(Hydrazinomethyl)phenyl]methylhydrazine
- [4-(Hydrazinomethyl)benzyl]hydrazine
These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its diverse range of applications and its potential as a multi-functional agent in scientific research .
Eigenschaften
IUPAC Name |
[4-(hydrazinylmethyl)phenyl]methylhydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c9-11-5-7-1-2-8(4-3-7)6-12-10/h1-4,11-12H,5-6,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNIPMIDJBODIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)CNN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588665 |
Source


|
| Record name | 1,1'-[1,4-Phenylenebis(methylene)]dihydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10584-43-7 |
Source


|
| Record name | 1,1'-[1,4-Phenylenebis(methylene)]dihydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B81084.png)










![[1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate](/img/structure/B81108.png)
